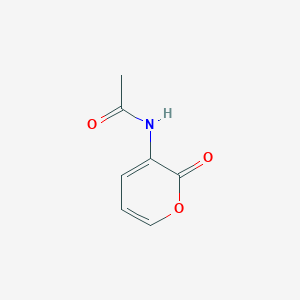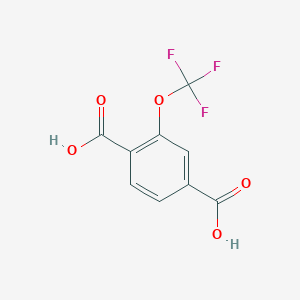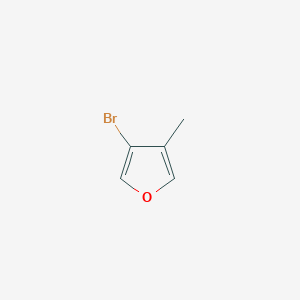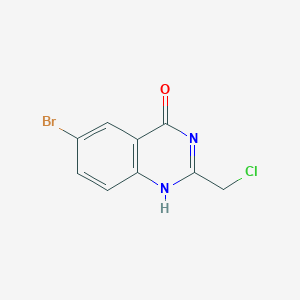
6-bromo-2-(chloromethyl)quinazolin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives often involves multi-step reactions starting from bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons. These processes are aimed at introducing specific functional groups that contribute to the compound's unique chemical and physical properties (Posinasetty et al., 2023).
Molecular Structure Analysis
The molecular structure of derivatives related to this compound has been elucidated through crystallographic analysis and density functional theory (DFT). These studies reveal the conformational stability and electronic configuration of the molecule, offering insights into its physicochemical behaviors (Liu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include condensation with trimethoprim, pyrimethamine, and lamotrigine, leading to a series of compounds with potential antiviral and cytotoxic activities. These studies highlight the compound's reactivity towards different chemical reagents and its potential as a chemical scaffold for developing therapeutic agents (Dinakaran et al., 2003).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, can be inferred from their synthesis and structural analysis. These properties are crucial for determining the compound's applicability in various scientific and industrial settings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential applications of this compound. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Murti et al., 2011).
Scientific Research Applications
Antitumor and Antimicrobial Agents : A study by Eweas, Abdallah, and Elbadawy (2021) reported the synthesis of 2-pyridyl quinazolin-4-one derivatives, including compounds related to 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one. These compounds demonstrated potential as anti-tumor and anti-microbial agents, particularly against eukaryotic and prokaryotic cells. One compound showed selective antibacterial activity against Gram-positive bacteria S. aureus (Eweas, Abdallah, & Elbadawy, 2021).
Antibacterial Activity : Akl, El-Sayed, and Saied (2017) synthesized highly functionalized quinazolin-4-ones with different substituents, showing good to moderate antibacterial activity. This includes derivatives of this compound, demonstrating their potential in combating bacterial infections (Akl, El-Sayed, & Saied, 2017).
Antimicrobial Properties : Raval, Desai, and Desai (2012) explored the synthesis and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, indicating the significant biological activity of compounds related to this compound (Raval, Desai, & Desai, 2012).
Anti-inflammatory and Analgesic Screening : Another study by Eweas, El-Nezhawy, Baiuomy, and Awad (2012) involved the synthesis of 2-pyridyl quinazolin-4(3H)-ones with anti-inflammatory and analgesic activities. This research highlights the potential of this compound derivatives in pain management and inflammation reduction (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Antimicrobial and Antiinflammatory Activities : Murti, Singh, and Pathak (2011) synthesized new quinazolin-4-one derivatives showing significant antibacterial, antifungal, and antiinflammatory activities, further highlighting the versatile applications of compounds related to this compound (Murti, Singh, & Pathak, 2011).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRRCDOIGNYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



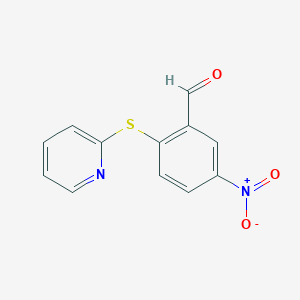

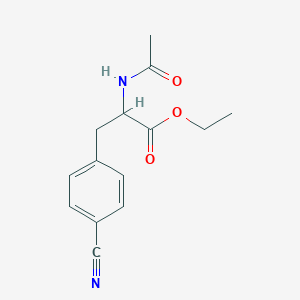
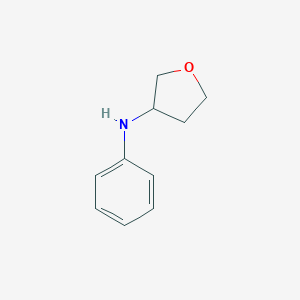


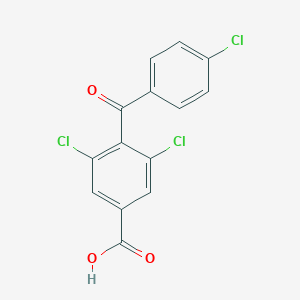
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
